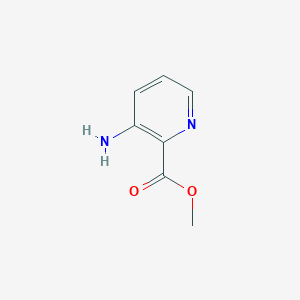

2-bromo-N-(2-methoxyethyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated acetamide derivatives is well-documented. For instance, 2-bromomelatonin, a potent melatonin agonist, is synthesized by direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen . Similarly, the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives involves the reaction of N-bromoacetamide with nitroalkene moieties, indicating the versatility of bromoacetamides in chemical synthesis .

Molecular Structure Analysis

The molecular structure of brominated acetamides can vary significantly. For example, in the case of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angles between the benzene rings and the acetamide unit are well-defined, and the crystal structure is stabilized by intermolecular hydrogen bonds and C-H...π contacts . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated acetamides participate in various chemical reactions. The paper discussing the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide reveals a radical-anion radical chain mechanism . This insight into the reaction mechanism can be valuable for designing new synthetic routes and understanding the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides are influenced by their molecular structure. For instance, the electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents, such as methoxy groups, affect the compound's reactivity and physical properties . The crystal structures often exhibit specific hydrogen bonding patterns that can affect solubility, melting points, and other physical properties relevant to their application in drug design or material science .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations 2-bromo-N-(2-methoxyethyl)acetamide serves as a precursor in the synthesis of complex organic compounds. For instance, its application in regioselective dibromohydration reactions, as demonstrated by Qiu et al. (2017), highlights its utility in creating N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives. This process leverages a neighboring acetamino group and proceeds under mild, metal-free conditions, showcasing the compound's versatility in organic synthesis Qiu, G., Li, Y., Ma, L., & Zhou, H. (2017). Organic Chemistry Frontiers, 4, 1069-1073.

Natural Product Derivatives Yang et al. (2015) discovered N-acetyldopamine derivatives, including compounds structurally similar to 2-bromo-N-(2-methoxyethyl)acetamide, in Periostracum Cicadae, a traditional Chinese medicinal material. These findings underscore the potential of such compounds in exploring natural product chemistry and their possible therapeutic applications Yang, L., Li, G.-y., Wang, H., Zhang, K.-X., Zhu, Y., Zhao, W., Wang, H., & Wang, J.-H. (2015). Phytochemistry Letters, 11, 275-279.

Pharmacological Potential Research on acetamide derivatives, including those related to 2-bromo-N-(2-methoxyethyl)acetamide, has shown promise in pharmacology. For example, Rani et al. (2016) synthesized novel acetamide derivatives to assess their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research highlights the compound's potential framework for developing new therapeutic agents Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(7), 898-906.

Metabolic Studies 2-bromo-N-(2-methoxyethyl)acetamide and its derivatives have also been studied in metabolic contexts. Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological implications of acetamide compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Environmental Health Perspectives, 108, 1151-1157.

Anticonvulsant and Antidepressant Activities The exploration of acetamide derivatives for their neurological effects has been a significant area of research. Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives, assessing their anticonvulsant and antidepressant activities. This study highlights the potential for compounds related to 2-bromo-N-(2-methoxyethyl)acetamide in treating neurological disorders Xie, C., Tang, L.-M., Pan, C.-Y., & Guan, L. (2013). Drug Research, 63, 607-613.

Propiedades

IUPAC Name |

2-bromo-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXVBFBDUXSRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438529 | |

| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-methoxyethyl)acetamide | |

CAS RN |

174215-37-3 | |

| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)